2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide
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Overview
Description
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide is a useful research compound. Its molecular formula is C24H28N4O5S and its molecular weight is 484.57. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
A study has shown that derivatives of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide, which are structurally related to the compound , have promising antibacterial and antifungal activities against various pathogenic microorganisms. The synthesis of these compounds was characterized by physical and spectral data, indicating their potential in antimicrobial applications (Debnath & Ganguly, 2015).
Molecular Docking and Antimicrobial Agents
Another study focused on the synthesis and characterization of similar N-aryl acetamide derivatives, which were assessed for antimicrobial activity. Molecular docking studies revealed the possible binding mode of these compounds to their target proteins, suggesting their effectiveness as antimicrobial agents (Almutairi et al., 2018).
Anti-inflammatory and Analgesic Activities
Research has also been conducted on the synthesis of quinazolinyl acetamides and their evaluation for analgesic and anti-inflammatory activities. Compounds in this category showed potent analgesic and anti-inflammatory activities, suggesting the potential of related 2-oxo acetamide derivatives in therapeutic applications (Alagarsamy et al., 2015).
Anxiolytic Activity
In a study on 2-oxyindolin-3-glyoxylic acid derivatives, the anxiolytic activity was predicted using computer software and then confirmed experimentally. This study suggests the possibility of using related indole acetamide derivatives for anxiolytic purposes (Lutsenko, Bobyrev & Devyatkina, 2013).
Antioxidant Properties
A study on the synthesis and characterization of certain indole acetamide derivatives revealed their antioxidant properties. These properties were confirmed through various analytical tools and experimental methods, indicating the potential use of similar compounds as antioxidants (Gopi & Dhanaraju, 2020).
Mechanism of Action
Target of Action
The primary targets of this compound are the carbonic anhydrases (CAs) , specifically the tumor-associated, membrane-bound human CAs IX and XII . These enzymes are involved in the regulation of a plethora of patho-/physiological conditions .
Mode of Action
This compound acts as an inhibitor of carbonic anhydrases. It has been designed to be membrane-impermeant , selectively targeting the tumor-associated, membrane-bound human CAs IX and XII over off-target cytosolic isoforms . The compound binds to these enzymes, inhibiting their activity .
Biochemical Pathways
The inhibition of carbonic anhydrases affects the hydration of carbon dioxide (CO2) , a reaction that these enzymes catalyze . This can have downstream effects on various biochemical pathways, particularly those involved in tumor growth and survival .
Result of Action
The inhibition of carbonic anhydrases IX and XII by this compound can lead to a decrease in tumor growth and survival . This is due to the role of these enzymes in maintaining the pH balance within tumors, promoting their growth and survival.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the activity of carbonic anhydrases and, consequently, the efficacy of their inhibitors . Additionally, the compound’s stability could be affected by factors such as temperature and the presence of other substances in the environment.
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O5S/c1-3-27(4-2)22(29)16-28-15-20(19-7-5-6-8-21(19)28)23(30)24(31)26-14-13-17-9-11-18(12-10-17)34(25,32)33/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,26,31)(H2,25,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTZLTYJIRIJFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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